2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 1,3-benzodioxole-5-carboxylate
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Overview
Description
2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound characterized by its intricate molecular structure This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:
Formation of the Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Amidation and Formylation: These steps involve the formation of amide and formyl groups through reactions with amines and formylating agents, respectively.
Coupling Reactions: The final assembly of the compound is achieved through coupling reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium methoxide, potassium thiolate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. Researchers may explore its use as a lead compound for the development of new drugs, particularly those targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interactions with molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of specific biochemical pathways, resulting in various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DICHLOROPHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
- **2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIFLUOROPHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of 2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE lies in its specific substitution pattern and the presence of bromine atoms. These features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C32H21Br2N3O8 |
---|---|
Molecular Weight |
735.3 g/mol |
IUPAC Name |
[2-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]-4,6-dibromophenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C32H21Br2N3O8/c33-22-12-21(29(23(34)14-22)45-32(40)20-7-9-26-28(13-20)44-17-42-26)15-35-37-31(39)24(36-30(38)19-4-2-1-3-5-19)10-18-6-8-25-27(11-18)43-16-41-25/h1-15H,16-17H2,(H,36,38)(H,37,39)/b24-10+,35-15+ |
InChI Key |
WAVACAJKJPHJNN-XVIZTCEISA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC5=C(C=C4)OCO5)/NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC5=C(C=C4)OCO5)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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